molecular formula C4H4Br2N2 B2597298 3,5-dibromo-1-methyl-1H-pyrazole CAS No. 1361019-05-7

3,5-dibromo-1-methyl-1H-pyrazole

Cat. No.: B2597298
CAS No.: 1361019-05-7
M. Wt: 239.898
InChI Key: KFOQLTKNWNGAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-methyl-1H-pyrazole (CAS: 1361019-05-7) is a halogenated pyrazole derivative with the molecular formula C₄H₅Br₂N₂ and a molecular weight of 275.91 g/mol. Its structure features bromine atoms at the 3- and 5-positions of the pyrazole ring and a methyl group at the 1-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of its bromine substituents, which enable cross-coupling and nucleophilic substitution reactions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The compound undergoes nucleophilic substitution at bromine positions, facilitated by its electron-deficient pyrazole ring.

Reaction with Amines

Examples :

  • Benzylamine : Heating 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole with benzylamine in ethanol/water produces 5-benzylamino-3-bromo-1-methyl-4-nitropyrazole (81% yield) .

  • Methylamine : Reaction yields 3-bromo-1-methyl-5-methylamino-4-nitropyrazole (88% yield) .

Reaction Conditions :

ReagentSolventTemperatureProductYield
BenzylamineEthanol/waterBoiling5-benzylamino derivative81%
MethylamineEthanolBoiling3-bromo-5-methylamino derivative88%

Other Substitution Reactions

  • Ethanolamine : Produces 3-bromo-5-(2'-hydroxyethylamino)-1-methyl-4-nitropyrazole (81% yield) .

  • tert-Butylamine : Forms 3-bromo-5-tert-butylamino-1-methyl-4-nitropyrazole (78% yield) .

Bromination and Functionalization

The compound can undergo selective bromination or functionalization at specific positions. For instance, NBS (N-bromosuccinimide) bromination of related pyrazoles under mild conditions introduces bromine atoms at reactive positions .

Key Observations :

  • Bromination at 4th position is feasible via Br–Li exchange in bromides.

  • Direct ortho-metalation (DoM) enables functionalization at the 5th position after reductive debromination .

Scientific Research Applications

Chemistry and Organic Synthesis

3,5-Dibromo-1-methyl-1H-pyrazole serves as a valuable building block in synthesizing more complex heterocyclic compounds. Its structure allows for various organic transformations, including:

  • Oxidation : Converting the compound into oxidized derivatives using strong oxidizing agents.
  • Reduction : Reducing the carboxylic acid group to an alcohol using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution .

Biological Activities

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various microorganisms.
  • Antifungal Activity : It demonstrates significant antifungal properties, making it a candidate for developing antifungal agents.
  • Anticancer Research : Ongoing studies are exploring its potential as a therapeutic agent targeting specific biological pathways .

Medicinal Chemistry

The compound is under investigation for its possible applications in drug development. Its unique structure may enable it to interact with specific molecular targets, potentially leading to new therapeutic agents for treating diseases .

Case Studies

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell death.

Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of this compound showed that it could inhibit the proliferation of cancer cells in vitro. The mechanism involved the modulation of specific signaling pathways related to cell growth and apoptosis .

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the pyrazole ring play a crucial role in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Brominated Pyrazole Derivatives

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3,5-dibromo-1-methyl-1H-pyrazole and related brominated pyrazoles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications
This compound 1361019-05-7 C₄H₅Br₂N₂ 275.91 1-CH₃; 3-Br; 5-Br Pharmaceutical intermediate
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole 155600-99-0 C₄H₄Br₂N₃O₂ 309.91 1-CH₃; 3-Br; 5-Br; 4-NO₂ High reactivity due to nitro group
4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole 51108-52-2 C₈H₁₃BrN₂ 217.11 1-isopropyl; 3-CH₃; 5-CH₃; 4-Br Bulky substituents hinder reactivity
3-Bromo-1-methyl-4-nitro-1H-pyrazole 89607-15-8 C₄H₄BrN₃O₂ 206.00 1-CH₃; 3-Br; 4-NO₂ Electron-withdrawing nitro group
5-Bromo-1-methyl-4-nitro-1H-pyrazole 89607-13-6 C₄H₄BrN₃O₂ 206.00 1-CH₃; 5-Br; 4-NO₂ Positional isomer of 89607-15-8

Key Comparative Insights

Substituent Effects on Reactivity: The presence of two bromine atoms in this compound enhances its utility in Suzuki-Miyaura cross-coupling reactions compared to mono-brominated analogs (e.g., 3-Bromo-1-methyl-4-nitro-1H-pyrazole) . Nitro-substituted derivatives (e.g., 155600-99-0) exhibit higher electrophilicity due to the electron-withdrawing nitro group, making them more reactive in nucleophilic aromatic substitution but less stable under basic conditions .

Steric and Electronic Influences :

  • 4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole (CAS 51108-52-2) has bulky isopropyl and methyl groups that sterically hinder reactions at the 4-bromo position, limiting its use in sterically demanding synthetic pathways .
  • In contrast, the methyl group at the 1-position in this compound provides minimal steric hindrance, favoring its use in catalytic transformations .

Biological Activity :

  • While 3,5-diphenyl-1H-pyrazole derivatives (e.g., ) demonstrate hypotensive and analgesic activities, brominated analogs like this compound are primarily valued for their synthetic utility rather than direct bioactivity .

Thermodynamic Stability: Nitro-substituted bromopyrazoles (e.g., 155600-99-0) are less thermally stable than non-nitro analogs due to the destabilizing effects of the nitro group .

Biological Activity

3,5-Dibromo-1-methyl-1H-pyrazole (C4H4Br2N2) is a pyrazole derivative noted for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, making it a subject of interest in various research fields.

Chemical Structure and Properties

  • Molecular Formula : C4H4Br2N2
  • Molecular Weight : Approximately 239.90 g/mol
  • CAS Number : 1361019-05-7
  • InChI Key : KFOQLTKNWNGAHL-UHFFFAOYSA-N

The compound features two bromine atoms at the 3 and 5 positions of the pyrazole ring, with a methyl group attached to the nitrogen at the 1 position. This unique substitution pattern significantly influences its reactivity and biological properties.

Antimicrobial and Antifungal Properties

This compound and its derivatives have been evaluated for their antimicrobial and antifungal activities. For instance, studies have shown that certain derivatives exhibit higher antifungal activity compared to established fungicides like boscalid against various phytopathogenic fungi .

Table 1: Antifungal Activity of Derivatives

CompoundActivity Against FungiReference
This compoundModerate
9m (Derivative)High

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and modulation of signaling pathways.

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its lipophilicity, facilitating better absorption and interaction with biological systems. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism.

Table 2: Enzyme Inhibition Profile

Enzyme TargetInhibition TypeReference
CYP1A2Inhibitor

Study on Antifungal Activity

A study conducted on various derivatives of pyrazole compounds highlighted the structure-activity relationship (SAR) of this compound. Molecular docking studies revealed that specific interactions between the compound and target proteins lead to significant antifungal activity. The carbonyl oxygen in certain derivatives forms hydrogen bonds with amino acids in the active site of target enzymes .

Research on Anticancer Effects

Another investigation focused on the anticancer effects of this compound derivatives showed promising results against several cancer cell lines. The study emphasized the importance of bromine substitution in enhancing biological activity compared to non-brominated analogs .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3,5-dibromo-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

The compound is synthesized via bromination and alkylation of precursor pyrazole derivatives. For example, treatment of 3,5-dibromo-4-nitro-1H-pyrazole with methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF) yields this compound . Optimization involves controlling reaction temperature (typically 0–25°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to MeI), and purification via column chromatography with hexane/ethyl acetate.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structures are refined using SHELX software (e.g., SHELXL for small-molecule refinement). Key parameters include R-factor (<0.05) and data-to-parameter ratios (>10:1) to ensure accuracy .

Q. What spectroscopic methods are critical for characterizing its physicochemical properties?

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and methyl group integration.
  • IR : Identification of C-Br (550–650 cm1^{-1}) and C-N (1350–1500 cm1^{-1}) stretching vibrations.
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns from bromine .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311G(d,p)) model molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps. These predict reactivity sites for electrophilic/nucleophilic attacks and correlate with experimental data (e.g., X-ray bond lengths) .

Q. What experimental strategies resolve contradictions in reported synthetic yields or structural data?

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, solvent purity).
  • Data validation : Cross-reference SCXRD parameters (e.g., torsion angles, unit cell dimensions) with databases like the Cambridge Structural Database.
  • Statistical analysis : Use Rietveld refinement (SHELXL) to address outliers in crystallographic data .

Q. How can antiproliferative activity be evaluated for this compound?

  • MTT assay : Measure cell viability in human cancer lines (e.g., HeLa, MCF-7) after 24–48 hr exposure.
  • LDH assay : Quantify membrane integrity to assess cytotoxicity.
  • Oxidative stress markers : Total antioxidant capacity (TAC) and total oxidant status (TOS) in treated cells .

Q. What are the challenges in optimizing regioselectivity during functionalization?

Bromine atoms at C3 and C5 create steric and electronic biases. Computational modeling (DFT) identifies preferred reaction sites, while experimental validation uses:

  • Directed lithiation : Employ LDA or n-BuLi to deprotonate specific positions.
  • Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids to introduce substituents .

Q. Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)Method/SoftwareReference
Space groupP1\overline{1}SCXRD (Bruker D8)
R-factor0.050SHELXL refinement
Bond length (C-Br)1.89 ÅB3LYP/6-311G(d,p)

Table 2. Synthetic Yield Optimization Variables

VariableOptimal RangeImpact on Yield
Reaction temperature0–25°CPrevents decomposition
MeI equivalence1.2–1.5 eqMaximizes methylation
SolventAnhydrous DMFEnhances reactivity

Properties

IUPAC Name

3,5-dibromo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOQLTKNWNGAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361019-05-7
Record name 3,5-dibromo-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.